molecular formula C18H25N3O2S B2597623 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide CAS No. 1803592-53-1

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide

Cat. No.: B2597623
CAS No.: 1803592-53-1
M. Wt: 347.48
InChI Key: PGNSQKZZKRHGFJ-UHFFFAOYSA-N
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Description

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide is a complex organic compound that features a sulfonamide group, an amino group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the sulfonamide group: This step might involve the reaction of the biphenyl compound with a sulfonyl chloride in the presence of a base.

    Attachment of the aminoethyl group: This could be done through a nucleophilic substitution reaction where the sulfonamide is reacted with an aminoethyl halide.

    Final amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving sulfonamide-sensitive pathways.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially acting as an antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(2-aminoethyl)-N-phenylbenzamide: Similar structure but lacks the sulfonamide group.

    4-aminobiphenyl: Contains the biphenyl moiety but lacks the sulfonamide and aminoethyl groups.

Uniqueness

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and sulfonamide groups allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

3-amino-N-(2-aminoethyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c19-11-4-14-24(22,23)21(13-12-20)15-16-7-9-18(10-8-16)17-5-2-1-3-6-17/h1-3,5-10H,4,11-15,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNSQKZZKRHGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN(CCN)S(=O)(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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